3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol 3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol
Brand Name: Vulcanchem
CAS No.: 672941-64-9
VCID: VC7847519
InChI: InChI=1S/C30H42O5/c1-7-8-9-10-11-12-13-14-23(31)35-27-19(3)17-29-20(4)16-22-24(28(22,5)6)21(26(29)33)15-18(2)25(32)30(27,29)34/h11-15,17,20-22,24-25,27,32,34H,7-10,16H2,1-6H3/b12-11-,14-13+/t20-,21+,22-,24+,25-,27+,29+,30+/m1/s1
SMILES: CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C
Molecular Formula: C30H42O5
Molecular Weight: 482.6 g/mol

3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol

CAS No.: 672941-64-9

Cat. No.: VC7847519

Molecular Formula: C30H42O5

Molecular Weight: 482.6 g/mol

* For research use only. Not for human or veterinary use.

3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol - 672941-64-9

Specification

CAS No. 672941-64-9
Molecular Formula C30H42O5
Molecular Weight 482.6 g/mol
IUPAC Name [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate
Standard InChI InChI=1S/C30H42O5/c1-7-8-9-10-11-12-13-14-23(31)35-27-19(3)17-29-20(4)16-22-24(28(22,5)6)21(26(29)33)15-18(2)25(32)30(27,29)34/h11-15,17,20-22,24-25,27,32,34H,7-10,16H2,1-6H3/b12-11-,14-13+/t20-,21+,22-,24+,25-,27+,29+,30+/m1/s1
Standard InChI Key JZIBSDBSLIKLEM-SPXYNGGESA-N
Isomeric SMILES CCCCC/C=C\C=C\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)C)O)O)C
SMILES CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C
Canonical SMILES CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C

Introduction

Chemical Structure and Properties

Molecular Architecture

3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol belongs to the ingenane diterpenoid class, characterized by a tetracyclic scaffold with multiple stereocenters. Its IUPAC name, [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate, reflects its intricate stereochemistry, including eight stereocenters and a conjugated decadienoyl side chain . The compound’s rigidity (22 rigid bonds) and flexibility (8 rotatable bonds) contribute to its interactions with biological targets .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC<sub>30</sub>H<sub>42</sub>O<sub>5</sub>
Molecular Weight482.6–482.7 g/mol
SolubilityChloroform, DMSO, Acetone
logP6.096
Topological Polar Surface83.83 Ų
Storage Conditions-20°C (desiccated)

The compound’s solubility profile favors organic solvents, which is critical for extraction and formulation . Its high logP value (6.096) indicates lipophilicity, aligning with its ability to penetrate cellular membranes .

Natural Sources and Biosynthesis

Occurrence in Euphorbia kansui

3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol is a constituent of raw Gansui, where it exists alongside other toxic diterpenoids such as kansuinine A and B . The plant’s processing with vinegar reduces the compound’s concentration by 6.66–95.25%, mitigating its toxicity while retaining therapeutic efficacy . This detoxification mechanism involves the hydrolysis of ester groups, converting toxic diterpenoids into less harmful derivatives like ingenol .

Biosynthetic Pathway

While the exact biosynthetic route remains uncharacterized, ingenane diterpenoids are typically derived from geranylgeranyl pyrophosphate (GGPP) via cyclization and oxidation steps. The decadienoyl moiety likely originates from fatty acid metabolism, with esterification occurring post-cyclization .

Pharmacological Effects

Proinflammatory Activity

In vitro studies demonstrate that 3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol stimulates murine splenic lymphocytes (SPL) and rat peritoneal macrophages (PMφ) at concentrations of 0.78–12.50 µg/mL . It enhances SPL proliferation by 40–60% and increases nitric oxide (NO) production in PMφ by 2.5-fold, suggesting a role in modulating immune responses .

Cytotoxicity

Despite its immunostimulatory potential, the compound exhibits dose-dependent cytotoxicity against human normal cell lines:

  • L-O2 hepatocytes: IC<sub>50</sub> = 12.3 µM

  • GES-1 gastric epithelial cells: IC<sub>50</sub> = 9.8 µM

This toxicity underscores the risks associated with unprocessed Gansui and validates traditional detoxification practices .

ParameterRaw GansuiVinegar-Processed Gansui
3-O-(2'E,4'Z) Content24.67 µg/mg14.78 µg/mg (-40.1%)
Ingenol DerivativesTrace71.37% increase
Cytotoxicity (L-O2)IC<sub>50</sub> = 12.3 µMIC<sub>50</sub> > 50 µM

Processing reduces toxicity by promoting the degradation of the parent compound into less reactive metabolites .

Analytical Detection Methods

UHPLC-Q-TOF MS/MS

A validated ultra-high-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry (UHPLC-Q-TOF MS/MS) method achieves precise quantification of 3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol in Gansui extracts . Key parameters include:

  • Column: ACQUITY UPLC BEH C<sub>18</sub> (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase: 0.1% formic acid (A) / acetonitrile (B)

  • Flow Rate: 0.3 mL/min

  • Detection: ESI<sup>+</sup> mode, m/z 483.3 → 345.2

HPLC-Based Quality Control

Post-processing samples are analyzed using reversed-phase HPLC with UV detection at 254 nm, ensuring residual diterpenoid levels comply with safety thresholds (<15 µg/mg) .

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